Nivocasan

Catalog No.
S549030
CAS No.
908253-63-4
M.F
C21H22FN3O5
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nivocasan

CAS Number

908253-63-4

Product Name

Nivocasan

IUPAC Name

(5R)-N-[(2S,3S)-2-(fluoromethyl)-2-hydroxy-5-oxooxolan-3-yl]-3-isoquinolin-1-yl-5-propan-2-yl-4H-1,2-oxazole-5-carboxamide

Molecular Formula

C21H22FN3O5

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C21H22FN3O5/c1-12(2)20(19(27)24-16-9-17(26)29-21(16,28)11-22)10-15(25-30-20)18-14-6-4-3-5-13(14)7-8-23-18/h3-8,12,16,28H,9-11H2,1-2H3,(H,24,27)/t16-,20+,21+/m0/s1

InChI Key

VYFGDLGHHBUDTQ-ZLGUVYLKSA-N

SMILES

CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O

Solubility

Soluble in DMSO, not in water

Synonyms

GS 9450; GS-9450; GS9450; LB 84451; LB-84451; LB84451; Nivocasan

Canonical SMILES

CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O

Isomeric SMILES

CC(C)[C@]1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)N[C@H]4CC(=O)O[C@@]4(CF)O

Description

The exact mass of the compound Nivocasan is 415.15435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nivocasan, also known by its developmental code GS-9450, is a small molecule classified within the isoquinoline and derivatives group of organic compounds. Its chemical formula is C21H22FN3O5, and it has a molecular weight of approximately 415.42 g/mol. The compound is characterized by a complex structure that includes an isoquinoline moiety fused with a variety of functional groups, including a fluoromethyl group and an oxazolone . Nivocasan has been primarily investigated for its role as an irreversible inhibitor of caspases, specifically caspase-1, caspase-8, and caspase-9, which are critical in apoptosis and inflammatory processes .

Nivocasan functions predominantly through its inhibition of caspases. The mechanism of action involves binding to the active site of these enzymes, thereby preventing their activation and subsequent proteolytic activity. This inhibition leads to a decrease in the cleavage of key substrates involved in apoptosis and inflammation, including interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) . The compound's ability to inhibit these pathways makes it a potential therapeutic agent in conditions characterized by excessive inflammation or fibrosis.

Nivocasan exhibits significant biological activity by modulating inflammatory responses. It has been shown to reduce neuronal apoptosis through its inhibitory effects on caspases, thereby protecting cells from inflammatory damage . Additionally, the compound has been explored for its hepatoprotective properties, particularly in the context of liver diseases such as hepatitis C infection and non-alcoholic steatohepatitis . In preclinical studies, Nivocasan demonstrated efficacy in reducing fibrosis and inflammation in liver tissues by inhibiting reactive oxygen species production and downstream inflammatory mediators .

Nivocasan has been investigated primarily for its therapeutic potential in treating liver diseases associated with fibrosis and inflammation. Clinical trials have explored its effectiveness in managing conditions such as hepatitis C infection and non-alcoholic steatohepatitis . Beyond liver diseases, its role as an inhibitor of inflammatory pathways positions it as a candidate for various inflammatory disorders.

Interaction studies involving Nivocasan have focused on its effects on various cellular pathways related to apoptosis and inflammation. Research indicates that Nivocasan effectively inhibits the activation of caspases involved in apoptotic signaling pathways . Furthermore, studies have shown that it can modulate cytokine release from immune cells, thereby influencing systemic inflammatory responses .

Nivocasan shares similarities with other compounds that target caspases or modulate inflammatory pathways. Below is a comparison with notable similar compounds:

Compound NameMechanism of ActionUnique Features
Belnacasan (VX-765)Irreversible inhibitor of caspase-1Highly selective against other caspases
PralnacasanInhibitor of interleukin-1 beta converting enzyme (caspase-1)Formerly advanced for epilepsy treatment
Z-VAD-FMKPan-caspase inhibitorBroad-spectrum activity against multiple caspases
EmricasanCaspase inhibitorInvestigated for hepatoprotective effects

Uniqueness of Nivocasan: Unlike some other inhibitors, Nivocasan is specifically designed to target multiple caspases involved in both apoptosis and inflammation, making it a versatile candidate for treating conditions characterized by excessive cell death and inflammatory responses. Its distinct structural features contribute to its irreversible binding properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

415.15434897 g/mol

Monoisotopic Mass

415.15434897 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9554OW6MVU

Other CAS

908253-63-4

Wikipedia

Nivocasan

Dates

Modify: 2024-02-18
1: Ratziu V, Sheikh MY, Sanyal AJ, Lim JK, Conjeevaram H, Chalasani N, Abdelmalek M, Bakken A, Renou C, Palmer M, Levine RA, Bhandari BR, Cornpropst M, Liang W, King B, Mondou E, Rousseau FS, McHutchison J, Chojkier M. A phase 2, randomized, double-blind, placebo-controlled study of GS-9450 in subjects with nonalcoholic steatohepatitis. Hepatology. 2012 Feb;55(2):419-28. doi: 10.1002/hep.24747. Epub 2011 Dec 14. PubMed PMID: 22006541; PubMed Central PMCID: PMC3779694.
2: Arends JE, Hoepelman AI, Nanlohy NM, Höppener FJ, Hirsch KR, Park JG, van Baarle D. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells. Apoptosis. 2011 Sep;16(9):959-66. doi: 10.1007/s10495-011-0620-2. PubMed PMID: 21667042; PubMed Central PMCID: PMC3152720.
3: Gramer MJ, Eckblad JJ, Donahue R, Brown J, Shultz C, Vickerman K, Priem P, van den Bremer ET, Gerritsen J, van Berkel PH. Modulation of antibody galactosylation through feeding of uridine, manganese chloride, and galactose. Biotechnol Bioeng. 2011 Jul;108(7):1591-602. doi: 10.1002/bit.23075. Epub 2011 Feb 18. PubMed PMID: 21328321.

Explore Compound Types